molecular formula C7H14N2O2 B13973160 (E)-tert-butyl 2-ethylidenehydrazinecarboxylate

(E)-tert-butyl 2-ethylidenehydrazinecarboxylate

Cat. No.: B13973160
M. Wt: 158.20 g/mol
InChI Key: ZBGYLPFQGRHLKR-YVMONPNESA-N
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Description

2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate is a complex organic compound with a unique structure that includes both hydrazine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate typically involves the reaction of 2-methyl-2-propanol with ethylidenehydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazine group to amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanol: A simpler alcohol with similar structural features but lacking the hydrazine and ester groups.

    Ethylidenehydrazinecarboxylate: Contains the hydrazine and ester groups but lacks the 2-methyl-2-propanyl moiety.

Uniqueness

2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

tert-butyl N-[(Z)-ethylideneamino]carbamate

InChI

InChI=1S/C7H14N2O2/c1-5-8-9-6(10)11-7(2,3)4/h5H,1-4H3,(H,9,10)/b8-5-

InChI Key

ZBGYLPFQGRHLKR-YVMONPNESA-N

Isomeric SMILES

C/C=N\NC(=O)OC(C)(C)C

Canonical SMILES

CC=NNC(=O)OC(C)(C)C

Origin of Product

United States

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